Demethylwedelolactone Sulfate

Description

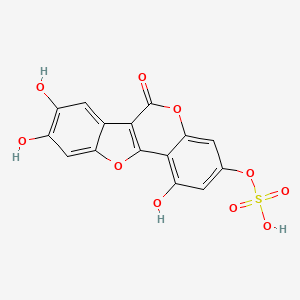

The exact mass of the compound Demethylwedelolactone (Sulfate) is 379.98381762 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCOGFAQDXAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Demethylwedelolactone Sulfate: A Technical Overview for Scientific Professionals

Abstract

Demethylwedelolactone Sulfate (B86663) is a sulfated coumestan (B1194414), a class of natural polyphenolic compounds. Isolated from Eclipta prostrata L., this compound is a derivative of Demethylwedelolactone.[1][2][3][4][5] The addition of a sulfate group is expected to enhance its aqueous solubility and potentially modulate its biological activity compared to the parent compound.[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of Demethylwedelolactone Sulfate, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public domain data specifically for the sulfated form, information regarding its parent compound, Demethylwedelolactone, is included for contextual understanding.

Chemical Structure and Properties

This compound is structurally characterized by a core coumestan skeleton, which consists of a fused furan (B31954) ring system attached to a chromenone. The systematic name for this compound is 1,8,9-Trihydroxy-6-oxo-6H-benzofuro[3,2-c]chromen-3-yl hydrogen sulfate.[7] The sulfate moiety is located at the C3 position of the chromenone core.

The parent compound, Demethylwedelolactone, is a tetrahydroxylated coumestan.[8] The sulfation at one of the hydroxyl groups significantly alters the molecule's polarity.

Physicochemical Data

Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes its basic chemical properties and includes data for its parent compound for comparison.

| Property | This compound | Demethylwedelolactone (Parent Compound) |

| Chemical Formula | C₁₅H₈O₁₀S[1] | C₁₅H₈O₇[8] |

| Molecular Weight | 380.28 g/mol [1][7] | 300.23 g/mol [8] |

| CAS Number | 1318240-80-0[1] | 6468-55-9[8] |

| Synonyms | Demethylwedelolactone 3-sulfate[2][6] | Norwedelolactone, 1,3,8,9-Tetrahydroxycoumestan[9] |

| Appearance | Not specified (likely a solid) | Solid[10] |

| Solubility | Soluble in DMSO[4] | Soluble in DMSO, DMF, and Ethanol[9] |

| Botanical Source | Eclipta prostrata L.[1][2][3][4] | Eclipta alba[9] |

Structural Diagram

The chemical structure of this compound is depicted below, illustrating the core coumestan framework and the position of the sulfate group.

Caption: Figure 1. Chemical structure of this compound.

Experimental Protocols

Synthesis of Demethylwedelolactone (Parent Compound)

The total synthesis of Demethylwedelolactone has been reported in the literature.[10] A common strategy involves the coupling of two key aromatic precursors, followed by cyclization to form the coumestan core.

Key Synthetic Steps:

-

Preparation of Precursors: Synthesis of appropriately substituted phenyl and benzofuran (B130515) precursors.

-

Coupling Reaction: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, are often employed to link the two precursors.[11]

-

Cyclization: An oxidative cyclization step is typically used to form the furan ring of the coumestan system.

-

Deprotection: Removal of protecting groups from the hydroxyl functionalities to yield the final Demethylwedelolactone product.

The following diagram illustrates a generalized workflow for the synthesis of the coumestan core.

Caption: Figure 2. Generalized synthetic workflow for the coumestan core.

Proposed Sulfation of Demethylwedelolactone

The introduction of a sulfate group onto a phenolic hydroxyl group can be achieved through various sulfation agents. A common laboratory method involves the use of a sulfur trioxide-pyridine complex or chlorosulfonic acid.

Proposed Protocol:

-

Dissolution: Dissolve Demethylwedelolactone in a suitable aprotic solvent (e.g., pyridine (B92270) or DMF).

-

Reaction: Add the sulfating agent (e.g., sulfur trioxide-pyridine complex) to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Quenching: After the reaction is complete, quench the reaction mixture with water or a buffer solution.

-

Purification: Purify the resulting this compound using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the parent compound, Demethylwedelolactone, has been reported to possess a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and anti-cancer activities. It is plausible that the sulfated derivative may exhibit similar or modified activities.

Potential Signaling Pathways

The biological activities of coumestans are often attributed to their ability to modulate various cellular signaling pathways. Although direct evidence for this compound is lacking, the known activities of its parent compound and other polyphenols suggest potential interactions with key signaling cascades.

Potential Targets and Pathways:

-

Inflammatory Pathways: Demethylwedelolactone has been shown to attenuate inflammation. This may involve the inhibition of pro-inflammatory cytokines and enzymes through pathways such as NF-κB and MAPK signaling.

-

Oxidative Stress Pathways: As a phenolic compound, it is likely to possess antioxidant properties, potentially by scavenging reactive oxygen species (ROS) and modulating antioxidant defense mechanisms like the Nrf2 pathway.

-

Cancer-Related Pathways: Demethylwedelolactone has been reported to inhibit the motility and invasiveness of breast cancer cells. This suggests potential interference with signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt and STAT signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related compounds.

Caption: Figure 3. Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a naturally derived coumestan with potential for further scientific investigation. While data on this specific sulfated compound is currently sparse, the known biological activities of its parent compound, Demethylwedelolactone, suggest that it may be a valuable molecule for research in areas such as inflammation, cancer, and oxidative stress.

Future research should focus on:

-

Total Synthesis and Characterization: Development of a robust synthetic route and full characterization of this compound using modern analytical techniques (NMR, MS, etc.).

-

In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities, including its anti-inflammatory, antioxidant, and anti-cancer properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) profile to determine its potential as a therapeutic agent.

This technical guide serves as a foundational resource for scientists and researchers interested in this compound. The provided information, though constrained by the limited availability of specific data, highlights the potential of this compound and aims to stimulate further investigation into its chemical and biological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. demethylwedelolactone(6468-55-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 5. CAS 1318240-80-0 | this compound [phytopurify.com]

- 6. CAS 1318240-80-0: this compound [cymitquimica.com]

- 7. This compound | CAS: 1318240-80-0 | ChemNorm [chemnorm.com]

- 8. Demethylwedelolactone | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Demethylwedelolactone Sulfate: A Technical Guide to Its Natural Sources, Extraction, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455) sulfate (B86663) is a sulfated coumestan, a class of heterocyclic compounds found in various plant species. As a sulfated derivative of demethylwedelolactone, it exhibits increased water solubility, which can significantly influence its pharmacokinetic properties and biological activity. This technical guide provides an in-depth overview of the natural sources of demethylwedelolactone sulfate, methodologies for its extraction and isolation, and an exploration of its biosynthetic origins and potential biological signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Eclipta prostrata L., also known as false daisy.[1][2] This herb, belonging to the Asteraceae family, has a long history of use in traditional medicine, particularly in Ayurveda. The parent compound, demethylwedelolactone, has also been identified in Hypericum erectum and Eclipta alba.[3] While Eclipta prostrata is the confirmed source of the sulfated form, quantitative data regarding its concentration remains limited in publicly available literature.

Quantitative Data of Related Compounds in Eclipta prostrata

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |

| Wedelolactone | Aerial parts | Methanol | HPLC | 5.12% of methanolic extract | [4] |

| Demethylwedelolactone | Aerial parts | Methanol | HPLC | 1.04% of methanolic extract | [4] |

| Wedelolactone | Aerial parts | 70% Ethanol | HPLC | 378.6 mg/100 g (Ultrasonic extraction) | [5] |

| Wedelolactone | Aerial parts | 70% Ethanol | HPLC | 172.9 mg/100 g (Conventional extraction) | [5] |

Note: The absence of specific quantitative data for this compound highlights a research gap that warrants further investigation using sensitive analytical techniques such as LC-MS/MS.

Experimental Protocols: Extraction and Isolation

A standardized protocol for the extraction and isolation of this compound has not been extensively published. However, based on the methodologies used for its parent compound and other coumestans from Eclipta prostrata, a general approach can be outlined.

General Extraction and Fractionation Workflow

The following workflow represents a common strategy for extracting coumestans from Eclipta prostrata.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A methanolic extract of Eclipta prostrata (L.) L. decreases inflammation in a murine model of chronic allergic asthma via inhibition of the NF-kappa-B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Skin Anti-Inflammatory Activities of Eclipta prostrata L. from the Ultrasonic Extraction Process [mdpi.com]

A Technical Guide to the Biosynthesis of Demethylwedelolactone Sulfate in Eclipta prostrata

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Eclipta prostrata (L.) L., a member of the Asteraceae family, is a medicinal plant rich in bioactive secondary metabolites, including the coumestans wedelolactone (B1682273) (WDL) and demethylwedelolactone (B190455) (DWL). These compounds are recognized for a wide range of pharmacological activities. This technical guide provides a detailed overview of the putative biosynthetic pathway of demethylwedelolactone and its subsequent sulfation to form demethylwedelolactone sulfate (B86663). The pathway originates from the general phenylpropanoid pathway and proceeds through flavonoid and isoflavonoid (B1168493) intermediates. This document synthesizes current knowledge derived from transcriptomic, metabolomic, and molecular docking studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic route to facilitate further research and drug development.

Introduction

Demethylwedelolactone is a coumestan (B1194414), a class of polycyclic aromatic compounds derived from the phenylpropanoid pathway. In Eclipta prostrata, these compounds are key to the plant's medicinal properties. While the biosynthesis of many flavonoids and isoflavonoids is well-understood, the specific pathway leading to wedelolactone and its derivatives has been the subject of more recent investigation. A comprehensive study integrating de novo comparative transcriptomics and metabolomics has elucidated a putative pathway for wedelolactone and demethylwedelolactone biosynthesis[1][2]. Furthermore, the presence of demethylwedelolactone sulfate has been confirmed in E. prostrata, suggesting a final modification step that may alter the compound's bioavailability and bioactivity[1]. This guide details the proposed enzymatic steps from the primary metabolite phenylalanine to the final sulfated product.

The Putative Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the shikimate and phenylpropanoid pathways, which are central to the production of a vast array of secondary metabolites in plants[3][4]. The pathway then branches into the flavonoid and isoflavonoid synthesis routes to produce the coumestan core.

Phenylpropanoid Pathway: Phenylalanine to p-Coumaroyl CoA

The pathway initiates with the amino acid L-Phenylalanine. A series of three enzymatic reactions converts it into the key intermediate p-Coumaroyl CoA.

-

Phenylalanine ammonia-lyase (PAL): Converts L-Phenylalanine to Cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates Cinnamic acid to produce p-Coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-Coumaric acid into its CoA ester, p-Coumaroyl CoA.

Flavonoid and Isoflavonoid Synthesis: p-Coumaroyl CoA to Coumestrol (B1669458)

From p-Coumaroyl CoA, the pathway proceeds through a complex series of reactions involving chalcones, flavanones, and isoflavones, ultimately leading to the formation of the coumestan ring system[5].

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of p-Coumaroyl CoA with three molecules of Malonyl-CoA to form Naringenin chalcone.

-

Chalcone Isomerase (CHI): Induces the stereospecific cyclization of Naringenin chalcone into Naringenin.

-

Flavone (B191248) Synthase (FNS): Converts Naringenin to Apigenin.

-

Isoflavone Synthase (IFS): A key branching point, this enzyme rearranges the flavone backbone to produce Genistein from Apigenin.

-

Isoflavone Reductase (IFR) & Pterocarpan Synthase (PTS) related enzymes: A series of hydroxylation, reduction, and cyclization steps convert Genistein into the direct precursor of coumestans, Daidzein, and subsequently to Coumestrol. While the exact intermediates can vary, the pathway converges on the formation of Coumestrol[5].

Final Steps: Coumestrol to this compound

The final steps involve the modification of the coumestrol backbone to yield demethylwedelolactone and its subsequent sulfation.

-

Hydroxylation (Cytochrome P450-dependent monooxygenase): Coumestrol undergoes hydroxylation to produce demethylwedelolactone[5].

-

Sulfation (Sulfotransferase - SOT): Demethylwedelolactone is sulfated to yield Demethylwedelolactone 3-sulfate[1]. While the specific sulfotransferase in E. prostrata has not yet been characterized, the presence of numerous sulfated flavonoids like luteolin-7-sulfate and apigenin-7-sulfate in the plant strongly supports the existence of SOTs capable of acting on polyphenol scaffolds[2]. Plant sulfotransferases catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group of the substrate.

Data Presentation: Quantitative Analysis

Quantitative data from metabolomic and transcriptomic studies provide insight into the regulation and dynamics of the biosynthesis pathway. The following tables summarize key findings from the literature[2][6].

Table 1: Metabolite Accumulation in E. prostrata Tissues

| Metabolite | Root (µg/g DW) | Shoot (µg/g DW) |

| Naringenin | 1.2 ± 0.15 | 2.5 ± 0.3 |

| Apigenin | 0.8 ± 0.1 | 1.9 ± 0.22 |

| Demethylwedelolactone (DWL) | 15.5 ± 2.1 | 5.2 ± 0.6 |

| Wedelolactone (WDL) | 4.8 ± 0.5 | 22.1 ± 2.5 |

| Data are presented as mean ± standard deviation. DW = Dry Weight. |

Table 2: Relative Gene Expression (qRT-PCR) in Different Tissues (Fold change relative to root)

| Gene | Stem | Leaf | Flower | Seed |

| PAL | 1.5 | 2.8 | 2.1 | 1.8 |

| C4H | 1.8 | 3.5 | 2.5 | 2.0 |

| 4CL | 2.0 | 4.1 | 3.0 | 2.2 |

| CHS | 2.2 | 5.0 | 3.8 | 2.9 |

| CHI | 1.9 | 4.5 | 3.2 | 2.5 |

| IFS | 2.5 | 5.8 | 4.1 | 3.3 |

| Expression levels of key biosynthetic genes are generally higher in aerial parts, correlating with higher WDL accumulation in the shoot. |

Experimental Protocols

The elucidation of this pathway involved several key experimental techniques. Below are detailed methodologies based on published studies[1][2].

Metabolite Extraction and LC-MS/MS Analysis

-

Sample Preparation: Freeze-dry plant tissues (root, shoot, leaf, etc.) and grind into a fine powder.

-

Extraction: Extract 100 mg of powdered tissue with 1 mL of 80% methanol. Vortex vigorously and sonicate for 30 minutes. Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

LC-MS/MS System: An Agilent 1290 Infinity LC system coupled to a Sciex QTRAP 6500+ mass spectrometer.

-

Chromatographic Separation:

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known metabolites.

-

Ion Source Parameters: IonSpray Voltage: -4500 V; Temperature: 550°C; Gas 1: 55 psi; Gas 2: 60 psi; Curtain Gas: 35 psi.

-

MRM Transitions: Specific precursor-to-product ion transitions are optimized for each compound (e.g., Demethylwedelolactone: m/z 299.0 -> 284.0).

-

RNA Extraction and qRT-PCR Analysis

-

RNA Extraction: Extract total RNA from 100 mg of powdered tissue using the RNeasy Plant Mini Kit (Qiagen) according to the manufacturer's protocol, including an on-column DNase I digestion step.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qRT-PCR:

-

System: Applied Biosystems QuantStudio 7 Flex Real-Time PCR System.

-

Reaction Mix: 10 µL SYBR Green PCR Master Mix, 1 µL of cDNA template, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

-

Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Use the 2-ΔΔCt method for relative quantification, with a housekeeping gene (e.g., Actin) as the internal control.

-

Mandatory Visualizations

Diagram 1: Overall Biosynthesis Pathway

Caption: Putative biosynthesis pathway of this compound in E. prostrata.

Diagram 2: Experimental Workflow

Caption: Integrated workflow for pathway elucidation in E. prostrata.

Conclusion

The biosynthesis of this compound in Eclipta prostrata is a complex, multi-step process rooted in the plant's primary and secondary metabolism. This guide has outlined the putative pathway, supported by recent transcriptomic and metabolomic data. While the core pathway to demethylwedelolactone is becoming clearer, the final sulfation step, catalyzed by a putative sulfotransferase, represents a key area for future research. The characterization of this enzyme and a deeper understanding of the pathway's regulation will be crucial for metabolic engineering efforts and for fully harnessing the therapeutic potential of E. prostrata's unique coumestans. The provided protocols and data serve as a foundational resource for researchers in this field.

References

A Comparative Analysis of Demethylwedelolactone and its Sulfated Metabolite: Chemical Properties and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical properties of Demethylwedelolactone (DWL) and its sulfated form, Demethylwedelolactone Sulfate (B86663) (DWLS). Understanding the distinct characteristics of these two compounds is crucial for research into their therapeutic potential, particularly in drug development where pharmacokinetics and bioavailability are key considerations. This document summarizes their chemical properties, outlines relevant experimental protocols, and visualizes potential biological signaling pathways.

Core Chemical Properties: A Comparative Overview

The addition of a sulfate group significantly alters the physicochemical properties of Demethylwedelolactone, primarily enhancing its aqueous solubility. This modification has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. The following table summarizes the known and predicted chemical properties of both compounds.

| Chemical Property | Demethylwedelolactone | Demethylwedelolactone Sulfate |

| Molecular Formula | C₁₅H₈O₇[1] | C₁₅H₈O₁₀S[2] |

| Molecular Weight | 300.22 g/mol [1] | 380.28 g/mol [2] |

| Appearance | Black crystalline powder[3] | Data not available |

| Melting Point | >360 °C[3] | Data not available |

| Boiling Point | 531.4 ± 35.0 °C (Predicted)[3] | Data not available |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents.[3] Specific solubility in DMSO is reported as 2 mg/mL.[1] | Enhanced water solubility compared to Demethylwedelolactone.[4] Soluble in DMSO (10 mM). |

| pKa (Predicted) | 7.07 ± 0.20[3] | Data not available |

Experimental Protocols

The determination of the chemical properties listed above relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (completion) are recorded as the melting range.

Determination of Solubility

The saturation shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, DMSO) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Biological Signaling Pathways

Demethylwedelolactone and its parent compound, wedelolactone (B1682273), have been reported to exhibit anti-inflammatory, anti-cancer, and hepatoprotective effects.[1] These biological activities are often mediated through the modulation of specific intracellular signaling pathways. Based on studies of the closely related wedelolactone, it is hypothesized that Demethylwedelolactone may exert its anti-inflammatory effects through the inhibition of the NF-κB and JAK/STAT signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Wedelolactone has been shown to inhibit this pathway by preventing the degradation of IκBα.[5][6]

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another key signaling cascade involved in inflammation and immunity. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Wedelolactone has been shown to down-regulate the IL-6/STAT3 signaling pathway.[7][8]

Conclusion

The sulfation of Demethylwedelolactone represents a critical metabolic transformation that significantly enhances its hydrophilicity. This alteration is expected to have a major impact on its pharmacokinetic profile, potentially influencing its bioavailability and therapeutic efficacy. While the biological activities of Demethylwedelolactone are being increasingly explored, particularly its role in modulating inflammatory pathways such as NF-κB and JAK/STAT, further research is required to fully elucidate the pharmacological properties of its sulfated metabolite. A comprehensive understanding of both compounds is essential for the continued development of coumestan-based therapeutics.

References

- 1. Demethylwedelolactone ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Demethylwedelolactone - Immunomart [immunomart.com]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Activity of Demethylwedelolactone: A Technical Overview

A Note on Demethylwedelolactone Sulfate: Extensive literature searches did not yield specific data on the in vitro anti-cancer activity, IC50 values, or detailed molecular mechanisms of this compound. The information presented in this guide pertains to its parent compounds, Demethylwedelolactone and Wedelolactone. The biological activity of the sulfated form may differ significantly.

Demethylwedelolactone and its related compound, Wedelolactone, are natural coumestans isolated from the plant Eclipta prostrata L.[1][2]. These compounds have garnered scientific interest for their potential anti-cancer properties, which are being explored through various in vitro studies. This technical guide provides an in-depth look at the available research on the anti-cancer activities of these compounds, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data: Cytotoxicity of Demethylwedelolactone and Wedelolactone

The anti-proliferative effects of Demethylwedelolactone and Wedelolactone have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Demethylwedelolactone | Breast Cancer (MDA-MB-231) | Not explicitly stated, but inhibits invasion | [3] |

| Wedelolactone | Ovarian Cancer (A2780) | Dose-dependent growth inhibition | [4] |

| Wedelolactone | Ovarian Cancer (A2780cisR) | Dose-dependent growth inhibition (RF=1.1) | [4] |

| Wedelolactone | Ovarian Cancer (A2780ZD0473R) | Dose-dependent growth inhibition | [4] |

RF: Resistance Factor

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the in vitro anti-cancer activity of compounds like Demethylwedelolactone and Wedelolactone.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Demethylwedelolactone) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to quantify apoptotic cells by detecting the sub-G1 peak, which represents cells with fragmented DNA.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

-

Cell Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated for at least 2 hours at -20°C to fix the cells.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing PI and RNase A.

-

Incubation: The cells are incubated in the staining solution for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase is quantified to determine the level of apoptosis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a DNA-intercalating dye like propidium iodide in the presence of RNase A to degrade RNA.

-

Flow Cytometry: The fluorescence intensity of the stained cells is measured by a flow cytometer. The DNA content histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Molecular Mechanisms

Research on Wedelolactone has shed light on its potential mechanisms of anti-cancer action, which may provide insights into the activity of its derivatives.

Experimental Workflow for In Vitro Anti-Cancer Activity Assessment

Caption: General workflow for evaluating the in vitro anti-cancer activity of a compound.

c-Myc Oncogenic Signaling Interruption by Wedelolactone

Wedelolactone has been shown to interrupt the c-Myc oncogenic signaling pathway in prostate cancer cells.[5] c-Myc is a transcription factor that is often upregulated in cancers and plays a crucial role in cell proliferation, growth, and apoptosis.

Caption: Wedelolactone inhibits c-Myc expression and activity.

Regulation of TGF-β1/Smad Signaling Pathway by Wedelolactone

In breast cancer models, Wedelolactone has been found to suppress tumor growth and metastasis by regulating the TGF-β1/Smad signaling pathway.[6] This pathway is involved in a process called epithelial-mesenchymal transition (EMT), which is critical for cancer cell migration and invasion.

Caption: Wedelolactone inhibits the TGF-β1/Smad signaling pathway.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Demethylwedelolactone | CAS#:6468-55-9 | Chemsrc [chemsrc.com]

- 4. dovepress.com [dovepress.com]

- 5. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Demystifying the Core Anti-inflammatory Mechanism of Demethylwedelolactone Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylwedelolactone Sulfate (B86663) (DWS) is a sulfated coumestan, a class of polyphenolic compounds, derived from plants such as Eclipta prostrata. While direct research on the anti-inflammatory properties of DWS is limited, extensive studies on its precursors, Demethylwedelolactone (DWL) and Wedelolactone (WEL), provide a strong foundation for understanding its potential mechanisms of action. This technical guide synthesizes the available evidence, primarily from studies on WEL and DWL, to elucidate the core anti-inflammatory pathways likely modulated by DWS. The central hypothesis is that DWS exerts its anti-inflammatory effects through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascades. This guide provides a detailed overview of these mechanisms, quantitative data from related compounds, comprehensive experimental protocols, and visual representations of the key signaling pathways.

Core Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Pathways

The primary anti-inflammatory action of Demethylwedelolactone and its analogs is attributed to the suppression of key signaling pathways that orchestrate the inflammatory response, particularly in immune cells like macrophages.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. Studies on Wedelolactone (WEL) have demonstrated its ability to potently inhibit this pathway at multiple levels[1][3].

The proposed mechanism of NF-κB inhibition by Demethylwedelolactone analogs involves:

-

Prevention of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription[1]. WEL has been shown to inhibit the degradation and phosphorylation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm[1].

-

Inhibition of p65 Nuclear Translocation: By preventing IκBα degradation, WEL effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its function as a transcription factor[1][2].

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular inflammatory signals into intracellular responses[1]. These kinases are involved in the regulation of pro-inflammatory gene expression. Research on WEL indicates that it can modulate the activation of these MAPK pathways, although the precise effects may be cell-type and stimulus-dependent[1]. By interfering with MAPK signaling, Demethylwedelolactone analogs can further dampen the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects (Derived from Wedelolactone Studies)

While specific quantitative data for Demethylwedelolactone Sulfate is not available, the following tables summarize the dose-dependent inhibitory effects of Wedelolactone (WEL) on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data provides a valuable reference for the potential potency of DWS.

Table 1: Inhibition of Pro-inflammatory Mediators by Wedelolactone (WEL)

| Inflammatory Mediator | WEL Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 0.1 | Significant | [4] |

| 1 | Significant | [4] | |

| 10 | Significant | [4] | |

| Prostaglandin E2 (PGE2) | 0.1 | Significant | [4] |

| 1 | Significant | [4] | |

| 10 | Significant | [4] | |

| Tumor Necrosis Factor-α (TNF-α) | 0.1 | Significant | [4] |

| 1 | Significant | [4] | |

| 10 | Significant | [4] |

Table 2: Inhibition of Pro-inflammatory Enzyme Expression by Wedelolactone (WEL)

| Enzyme | WEL Concentration (µM) | Inhibition | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | 0.1, 1, 10 | Significant Inhibition of Protein Expression | [4] |

| Cyclooxygenase-2 (COX-2) | 0.1, 1, 10 | Significant Inhibition of Protein Expression | [4] |

The Potential Role of the Sulfate Group

The presence of a sulfate group in DWS is likely to influence its physicochemical properties and biological activity. Sulfation is a common metabolic pathway for flavonoids and other polyphenols, and it can have several effects[5][6]:

-

Increased Water Solubility: The sulfate moiety generally increases the water solubility of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile[7].

-

Altered Bioavailability: The change in solubility and polarity due to sulfation can impact how the compound is absorbed and transported in the body.

-

Modulation of Biological Activity: Sulfation can either increase, decrease, or have no effect on the biological activity of a compound. In some cases, sulfated flavonoids have shown enhanced antioxidant and anti-inflammatory properties[5][8]. However, for other flavonoids, sulfation has been reported to abolish their anti-inflammatory activity[6]. The specific impact of sulfation on the anti-inflammatory activity of Demethylwedelolactone requires direct experimental investigation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the core mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Proposed anti-inflammatory mechanism of DWS.

Caption: General experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the anti-inflammatory effects of compounds like DWS.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in a murine macrophage cell line, a standard model for screening anti-inflammatory compounds.

-

Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (DWS) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine production, shorter time points for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with DWS only.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.

-

Lyse the cells to extract total protein for Western blotting or total RNA for qPCR analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol outlines the quantitative measurement of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

-

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (as provided in the kit or 1% BSA in PBS).

-

-

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add the substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

-

Western Blotting for NF-κB p65

This protocol details the detection of the total and phosphorylated levels of the NF-κB p65 subunit in cell lysates.

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for total NF-κB p65 or phosphorylated NF-κB p65 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds significant promise as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB and modulation of MAPK signaling pathways. However, it is crucial to acknowledge that this is an extrapolation from studies on its non-sulfated analogs.

Future research should focus on:

-

Direct evaluation of DWS: Conducting in vitro and in vivo studies to directly assess the anti-inflammatory efficacy of DWS and to determine its IC50 values for the inhibition of key inflammatory mediators.

-

Mechanistic studies of DWS: Investigating the precise molecular targets of DWS within the NF-κB and MAPK pathways to confirm if its mechanism is identical to that of WEL and DWL.

-

Pharmacokinetic and bioavailability studies: Characterizing the ADME profile of DWS to understand how sulfation impacts its delivery and metabolism in biological systems.

-

Structure-activity relationship studies: Comparing the anti-inflammatory potency of DWS with DWL and WEL to elucidate the role of the sulfate group in its biological activity.

Addressing these research gaps will be essential for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy Demethylwedelolactone | 6468-55-9 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 1318240-80-0: this compound [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

Antioxidant Potential of Demethylwedelolactone: A Technical Guide to the DPPH Assay

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the antioxidant potential of demethylwedelolactone (B190455) and the closely related compound, wedelolactone (B1682273), with a focus on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It is important to note that a comprehensive search of the available scientific literature did not yield specific quantitative data (such as IC50 values) for the DPPH radical scavenging activity of Demethylwedelolactone Sulfate (B86663) . The information presented herein pertains to the non-sulfated forms and should be considered as a proxy, highlighting a gap in the current research landscape.

Introduction: The Antioxidant Promise of Coumestans

Demethylwedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta alba, has garnered significant interest for its diverse biological activities.[1] Coumestans, a class of polyphenolic compounds, are recognized for their potential health benefits, which are often attributed to their antioxidant properties.[2] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The DPPH assay is a widely utilized, rapid, and reliable spectrophotometric method for evaluating the in vitro antioxidant capacity of chemical compounds and natural product extracts.[3] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a measurable change in color.[4] This guide provides a detailed examination of the available data and methodologies concerning the antioxidant potential of demethylwedelolactone and its analogs as assessed by the DPPH assay.

Quantitative Data on Antioxidant Activity

| Sample/Compound | Assay | IC50 Value / Activity | Reference(s) |

| Wedelolactone | Multiple Radical Scavenging Assays | Potent radical scavenging ability reported | [5][6] |

| Demethylwedelolactone | Trypsin Inhibition | IC50 of 3.0 µg/mL | |

| Luteolin (from E. alba) | DPPH | IC50 of 12 µg/mL |

Note: The trypsin inhibition IC50 value for demethylwedelolactone is provided to show a measured biological activity of the pure compound, though it is not an indicator of antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for determining the antioxidant activity of a test compound, such as demethylwedelolactone, using the DPPH assay. This protocol is a synthesis of methodologies reported in various studies.[4][7]

3.1. Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compound (Demethylwedelolactone)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

3.2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve an accurately weighed amount of DPPH in methanol or ethanol. This solution should be prepared fresh and kept in the dark to prevent degradation.

-

Test Compound Stock Solution: Prepare a stock solution of demethylwedelolactone in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to obtain a range of concentrations for testing.

-

Positive Control Solutions: Prepare a series of dilutions of the positive control in the same manner as the test compound.

3.3. Assay Procedure (Microplate Method)

-

Blank Preparation: To appropriate wells of the microplate, add the solvent used for dissolving the test compound.

-

Control Preparation: To separate wells, add the DPPH solution and the corresponding solvent.

-

Sample Preparation: To the remaining wells, add the different concentrations of the test compound or positive control solutions.

-

Initiate Reaction: Add the DPPH working solution to all wells containing the test compound and positive control.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

3.4. Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where:

-

Acontrol is the absorbance of the control (DPPH solution and solvent).

-

Asample is the absorbance of the sample (DPPH solution and test compound).

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations: Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the key steps in the DPPH antioxidant assay.

4.2. Proposed Antioxidant Mechanism

The antioxidant activity of coumestans like wedelolactone is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[2] Mechanistic studies on wedelolactone suggest that its antioxidant action involves a single electron transfer (SET) followed by radical adduct formation (RAF). The catechol moiety (an ortho-dihydroxybenzene group) present in the structure of wedelolactone is thought to be crucial for this radical-scavenging activity.

Conclusion and Future Directions

While qualitative evidence strongly suggests that demethylwedelolactone possesses significant antioxidant properties, this technical guide highlights a clear deficit in quantitative data, particularly for its sulfated form, in the context of the DPPH assay. The provided experimental protocol offers a standardized framework for researchers to conduct such evaluations. Future studies should focus on determining the specific DPPH IC50 values of pure demethylwedelolactone and its sulfate derivative to enable a more precise comparison with other antioxidants and to further elucidate its therapeutic potential. Understanding the structure-activity relationship, especially the role of sulfation on antioxidant capacity, will be critical for the advancement of drug development programs centered around this promising natural compound.

References

- 1. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. Effect and mechanism of wedelolactone as antioxidant-coumestan on <inline-formula> <alternatives> <mml:math display="inline"> <mml:mrow> <mml:msup> <mml:mrow/> <mml:mrow> <mml:mtext>•</mml:mtext> </mml:mrow> </mml:msup> <mml:mtext>OH</mml:mtext> </mml:mrow> </mml:math> <inline-graphic xlink:href="10.1016_j.arabjc.2017.03.008-eq6.tif"/> </alternatives> </inline-formula>-treated mesenchymal stem cells - Arabian Journal of Chemistry [arabjchem.org]

Demethylwedelolactone Sulfate: A Potential Multi-Targeted Agent in Prostate Cancer Therapy

A Technical Whitepaper on the Hypothesized Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothesis-driven technical guide. As of the date of this publication, there is no direct published research on the mechanism of action of demethylwedelolactone (B190455) sulfate (B86663) specifically in prostate cancer. The following sections are based on the known activities of structurally related compounds, namely wedelolactone (B1682273) and demethylwedelolactone, and the established role of key signaling pathways in prostate cancer. The proposed mechanisms and experimental protocols are intended to serve as a roadmap for future research in this promising area.

Executive Summary

Prostate cancer remains a significant health concern, with the development of castration-resistant prostate cancer (CRPC) posing a major therapeutic challenge. The androgen receptor (AR) signaling axis is a key driver of prostate cancer progression, and intratumoral androgen synthesis is a critical mechanism of resistance to androgen deprivation therapy. This whitepaper outlines the theoretical mechanism of action of demethylwedelolactone sulfate, a sulfated coumestan (B1194414), as a novel therapeutic agent for prostate cancer. We hypothesize that this compound may exert its anti-cancer effects through a dual mechanism: inhibition of steroid sulfatase (STS) , thereby blocking the conversion of inactive steroid sulfates to active androgens, and modulation of key oncogenic signaling pathways , including the downregulation of Protein Kinase C epsilon (PKCε) and the c-Myc oncogene, based on the established activities of its parent compound, wedelolactone. This document provides a comprehensive overview of the proposed signaling pathways, detailed hypothetical experimental protocols to validate these mechanisms, and a summary of relevant quantitative data from studies on related compounds.

Introduction to Prostate Cancer and Unmet Needs

Prostate cancer is the one of the most common cancers diagnosed in men globally. While localized disease can be effectively treated, advanced and metastatic prostate cancer, particularly CRPC, has a poor prognosis. The growth and survival of prostate cancer cells are heavily dependent on androgens that activate the androgen receptor. Although androgen deprivation therapy is the cornerstone of treatment, the cancer invariably progresses to a castration-resistant state. This resistance is often driven by intratumoral androgen synthesis, where cancer cells produce their own androgens from precursor steroids.[1]

One of the key enzymes in this process is steroid sulfatase (STS), which hydrolyzes circulating steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS), into active steroids that can then be converted to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] Therefore, STS is a compelling therapeutic target for CRPC.[3][4]

Wedelolactone and Demethylwedelolactone: Precedent for Anti-Cancer Activity

This compound belongs to the coumestan class of phytochemicals. Significant research on the related compound, wedelolactone, has established its potent anti-cancer effects in prostate cancer models.

Wedelolactone in Prostate Cancer

Wedelolactone has been shown to induce caspase-dependent apoptosis in both androgen-sensitive (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells.[4][5][6] Its mechanism of action is multi-faceted and includes:

-

Downregulation of c-Myc: Wedelolactone significantly reduces both the mRNA and protein levels of the c-Myc oncogene, a key driver of prostate cancer proliferation and androgen-independent growth.[7]

-

Inhibition of Protein Kinase C epsilon (PKCε): Wedelolactone induces apoptosis through the downregulation of PKCε, a protein kinase implicated in prostate cancer cell survival, without affecting the Akt signaling pathway.[5][6]

-

Inhibition of 5-Lipoxygenase (5-Lox): The apoptosis-inducing effects of wedelolactone are linked to its inhibition of 5-Lox, an enzyme involved in the metabolism of arachidonic acid, which is crucial for the survival of prostate cancer cells.[5][6]

-

Synergy with Enzalutamide (B1683756): Wedelolactone has been shown to act synergistically with the androgen receptor antagonist enzalutamide to inhibit prostate cancer cell viability.[7]

Demethylwedelolactone

Demethylwedelolactone, the direct precursor to this compound, has also demonstrated anti-cancer properties, although it is less studied in the context of prostate cancer. It is a known trypsin inhibitor and has been shown to suppress cell motility and invasion in breast cancer cells.[8]

Proposed Mechanism of Action of this compound in Prostate Cancer

Based on the chemical structure of this compound and the known biological activities of related compounds, we propose a primary and several secondary mechanisms of action in prostate cancer.

Primary Hypothesized Mechanism: Steroid Sulfatase (STS) Inhibition

The presence of a sulfate group on the demethylwedelolactone backbone strongly suggests its potential as a steroid sulfatase inhibitor. Coumarin-based sulfamates are a known class of potent STS inhibitors.[3][9][10] STS plays a critical role in providing a pool of active androgens within the prostate tumor microenvironment, thereby driving cancer progression and resistance to hormonal therapies.

By inhibiting STS, this compound would block the hydrolysis of DHEAS to DHEA, a key step in the intracrine synthesis of testosterone and DHT. This would lead to a reduction in androgen receptor activation and the subsequent downregulation of AR-target genes, ultimately inhibiting tumor growth.

Secondary/Alternative Hypothesized Mechanisms

Drawing parallels from the known activities of wedelolactone, this compound may also exert its anti-cancer effects through the following pathways:

-

PKCε Inhibition and Apoptosis Induction: this compound may downregulate PKCε, leading to the activation of c-Jun N-terminal Kinase (JNK) and caspase-3, ultimately inducing apoptosis in prostate cancer cells.[5][6]

-

c-Myc Downregulation: The compound could potentially decrease the expression and transcriptional activity of the c-Myc oncogene, thereby inhibiting cell proliferation, invasion, and colony formation.[7]

Quantitative Data from Related Compounds

While no quantitative data exists for this compound in prostate cancer, the following table summarizes key data for wedelolactone from published studies. This data provides a benchmark for the expected potency of related coumestans.

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Wedelolactone | LNCaP | Cell Viability | ~12 µM | [5] |

| Wedelolactone | PC3 | Cell Viability | ~10 µM | [5] |

| Wedelolactone | DU145 | Cell Viability | ~8 µM | [5] |

Proposed Experimental Protocols

To test the hypotheses outlined above, a series of in vitro and in vivo experiments are proposed. These protocols are based on established methodologies used in the study of wedelolactone and other anti-cancer agents in prostate cancer.

In Vitro Studies

6.1.1 Cell Culture: Androgen-sensitive (LNCaP) and androgen-independent (PC3, DU145) human prostate cancer cell lines will be used. Cells will be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

6.1.2 Cell Viability Assay (MTS Assay):

-

Objective: To determine the cytotoxic effects of this compound on prostate cancer cells.

-

Method: Cells will be seeded in 96-well plates and treated with increasing concentrations of this compound for 24, 48, and 72 hours. Cell viability will be assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega).

6.1.3 Steroid Sulfatase Activity Assay:

-

Objective: To determine if this compound inhibits STS activity in prostate cancer cells.

-

Method: LNCaP cells will be treated with this compound for 24 hours. Cell lysates will be incubated with a fluorogenic STS substrate (e.g., 4-methylumbelliferyl sulfate). The fluorescence of the product will be measured to determine STS activity.

6.1.4 Western Blot Analysis:

-

Objective: To assess the effect of this compound on the protein expression levels of key signaling molecules.

-

Method: Cells will be treated with this compound for 24-48 hours. Cell lysates will be subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against AR, PSA, PKCε, c-Myc, cleaved caspase-3, and PARP. β-actin will be used as a loading control.

6.1.5 Quantitative Real-Time PCR (qPCR):

-

Objective: To determine the effect of this compound on the mRNA expression of c-Myc and AR-regulated genes.

-

Method: RNA will be extracted from treated cells and reverse-transcribed to cDNA. qPCR will be performed using primers for c-Myc, PSA, and other AR-target genes. GAPDH will be used as an internal control.

6.1.6 Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method: Treated cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

6.1.7 Cell Invasion Assay (Boyden Chamber Assay):

-

Objective: To evaluate the effect of this compound on the invasive potential of prostate cancer cells.

-

Method: Prostate cancer cells will be seeded in the upper chamber of a Matrigel-coated Boyden chamber, with this compound added to the medium. The lower chamber will contain a chemoattractant. After incubation, the number of cells that have invaded through the Matrigel will be quantified.

In Vivo Studies

6.2.1 Prostate Cancer Xenograft Model:

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Method: Male athymic nude mice will be subcutaneously injected with LNCaP or PC3 cells. Once tumors are established, mice will be randomized into control and treatment groups. This compound will be administered via oral gavage or intraperitoneal injection. Tumor volume and body weight will be measured regularly.

6.2.2 Immunohistochemistry (IHC):

-

Objective: To analyze the effect of this compound on tumor cell proliferation and apoptosis in vivo.

-

Method: At the end of the study, tumors will be excised, fixed in formalin, and embedded in paraffin. Tumor sections will be stained for Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and c-Myc.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, candidate for prostate cancer therapy. The strong biochemical rationale for its potential to act as a steroid sulfatase inhibitor, combined with the known anti-cancer activities of the related compound wedelolactone, provides a solid foundation for future investigation. The experimental protocols outlined in this whitepaper offer a clear path to validating its hypothesized mechanisms of action.

Future research should focus on the chemical synthesis and purification of this compound to enable these biological studies. Furthermore, if the hypothesized mechanisms are confirmed, subsequent studies should explore its pharmacokinetic and pharmacodynamic properties, as well as its potential for combination therapy with existing prostate cancer treatments, such as androgen receptor antagonists. The exploration of this compound could pave the way for a new class of multi-targeted therapies for advanced and castration-resistant prostate cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Sulfation on the Biological Activity of Coumestans: An In-depth Technical Guide

Executive Summary

Coumestans, a class of phytoestrogens found in various plants, have garnered significant attention for their diverse biological activities, including estrogenic, anti-cancer, and antioxidant effects. Coumestrol (B1669458), the most prominent coumestan (B1194414), is known to interact with estrogen receptors and modulate various signaling pathways. However, a critical aspect of its metabolism, sulfation, and the consequential impact on its bioactivity remains a significant gap in the current scientific literature. This technical guide aims to bridge this gap by providing a comprehensive overview of the anticipated role of sulfation on coumestan activity. Due to the limited direct research on sulfated coumestans, this paper draws upon the extensive knowledge of the sulfation of structurally related phytoestrogens, such as isoflavones (e.g., genistein (B1671435) and daidzein), and endogenous estrogens to build a predictive framework. We will explore the enzymatic basis of coumestan sulfation, the expected changes in biological activity, and present detailed experimental protocols that can be adapted for future research in this promising area. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism and therapeutic potential of coumestans.

Introduction to Coumestans and the Significance of Sulfation

Coumestans are a subclass of polyphenolic compounds characterized by a four-ring heterocyclic structure. Coumestrol is the most well-known and studied member of this family, found in plants such as clover, alfalfa sprouts, and soybeans. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERα and ERβ), thereby exerting estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen environment. The biological effects of coumestrol extend beyond its estrogenic activity, encompassing anti-cancer, anti-inflammatory, and antioxidant properties.

Sulfation is a crucial phase II metabolic process that modifies a wide range of endogenous and exogenous compounds, including steroids, neurotransmitters, and xenobiotics like phytoestrogens. This reaction, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. Generally, sulfation increases the water solubility of compounds, facilitating their excretion and is often considered a detoxification pathway that reduces biological activity. However, the role of sulfation is complex and can also lead to bioactivation in some cases. For phytoestrogens, sulfation is a key determinant of their bioavailability and systemic effects. While the sulfation of isoflavones is well-documented, the specifics of coumestan sulfation and its impact on their therapeutic potential remain largely unexplored.

Enzymology of Coumestan Sulfation: A Predictive Overview

Based on the metabolism of other phytoestrogens and endogenous estrogens, the sulfation of coumestans is likely mediated by specific cytosolic SULT enzymes. The primary candidates are SULT1A1 and SULT1E1.

-

SULT1A1: Known as phenol (B47542) sulfotransferase, SULT1A1 exhibits broad substrate specificity for small phenolic compounds. Given that coumestrol is a polyphenol, it is a prime candidate for sulfation by SULT1A1, which is highly expressed in the liver and intestine.

-

SULT1E1: This enzyme, also known as estrogen sulfotransferase, has a high affinity for estrogens and estrogen-like compounds. It plays a critical role in regulating the activity of endogenous estrogens in hormone-responsive tissues. The structural similarity of coumestrol to estradiol (B170435) suggests that it could be a substrate for SULT1E1.[1][2]

The sulfation of coumestrol would likely occur at one or both of its hydroxyl groups at positions 3 and 9. The specific regioselectivity would depend on the active site geometry of the involved SULT isozyme.

Anticipated Effects of Sulfation on the Biological Activity of Coumestans

The addition of a negatively charged, bulky sulfate (B86663) group is expected to significantly alter the physicochemical and biological properties of coumestans.

Estrogenic Activity

Sulfation is generally known to abolish the estrogenic activity of both endogenous estrogens and phytoestrogens. The sulfate moiety sterically hinders the binding of the molecule to the estrogen receptor's ligand-binding pocket. Therefore, it is highly probable that sulfated coumestrol will have a significantly reduced binding affinity for both ERα and ERβ compared to its unconjugated form. This would effectively inactivate its estrogenic and anti-estrogenic potential at the receptor level.

Bioavailability and Pharmacokinetics

Sulfation dramatically increases the water solubility of compounds, which facilitates their renal and biliary excretion. Consequently, the sulfation of coumestans in the liver and intestine would lead to their rapid clearance from the body, reducing their systemic bioavailability and half-life. However, sulfated conjugates in circulation can act as a reservoir from which the active form can be regenerated in target tissues by the action of steroid sulfatases (STS).

Anti-cancer Activity

The effect of sulfation on the anti-cancer properties of coumestans is more complex to predict. If the anti-cancer mechanism is dependent on estrogen receptor modulation, sulfation would likely diminish this activity. However, coumestrol has been shown to exert anti-cancer effects through ER-independent pathways, such as the induction of apoptosis and cell cycle arrest.[3][4][5] The impact of sulfation on these activities is unknown. In some instances, sulfation can lead to the formation of reactive metabolites with increased toxicity. For other polyphenols, sulfation has been shown to either decrease or have no significant effect on their anti-proliferative activities.

Signaling Pathways

The modulation of signaling pathways by coumestans is intricately linked to their biological activities. Unsulfated coumestrol is known to influence pathways such as the PI3K/Akt and MAPK pathways.[6] Sulfation, by preventing receptor binding and altering cellular uptake, would likely attenuate the direct effects of coumestans on these intracellular signaling cascades.

Below is a diagram illustrating the predicted metabolic pathway of coumestrol and its impact on estrogen receptor signaling.

Caption: Predicted metabolism of coumestrol and its effect on estrogen receptor signaling.

Quantitative Data on Related Compounds

Direct quantitative data on the biological activity of sulfated coumestans is not available in the current literature. To provide a framework for comparison, the following table summarizes data on the sulfation and estrogenic activity of the isoflavone (B191592) genistein, a structurally related phytoestrogen.